molecular formula C6H4Cl2FNO2S B1410108 2,4-Dichloro-6-fluorobenzenesulfonamide CAS No. 1806349-64-3

2,4-Dichloro-6-fluorobenzenesulfonamide

Cat. No.: B1410108
CAS No.: 1806349-64-3
M. Wt: 244.07 g/mol
InChI Key: CQMWFDKXMVWSEE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula C₆H₄Cl₂FNO₂S. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorobenzenesulfonamide typically involves the chlorination and fluorination of benzenesulfonamide derivatives. One common method includes the reaction of 2,4-dichlorobenzenesulfonamide with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,4-Dichloro-6-fluorobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 4-Fluorobenzenesulfonamide

Comparison: Compared to its similar compounds, 2,4-Dichloro-6-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorine atoms can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2,4-dichloro-6-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMWFDKXMVWSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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